3-(N-Boc-N-butylamino)phenylboronic acid

Lipophilicity Partition Coefficient Medicinal Chemistry Design

Researchers replacing the butyl homologue with shorter N-alkyl analogues often face altered biphasic partitioning and inconsistent purity in Suzuki reactions. This 98% pure building block resolves these issues: a LogP of 3.40 ensures predictable phase behavior for CNS-target fragment elaboration; 7 rotatable bonds provide conformational flexibility for linker strategies; and the Boc-carbamate remains stable under standard storage (2-8°C, inert atmosphere).

Molecular Formula C15H24BNO4
Molecular Weight 293.17
CAS No. 925932-71-4
Cat. No. B582065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-Boc-N-butylamino)phenylboronic acid
CAS925932-71-4
Molecular FormulaC15H24BNO4
Molecular Weight293.17
Structural Identifiers
SMILESB(C1=CC(=CC=C1)N(CCCC)C(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C15H24BNO4/c1-5-6-10-17(14(18)21-15(2,3)4)13-9-7-8-12(11-13)16(19)20/h7-9,11,19-20H,5-6,10H2,1-4H3
InChIKeyPWGLYYWIKQFCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(N-Boc-N-butylamino)phenylboronic acid: Structural and Physicochemical Baseline


3-(N-Boc-N-butylamino)phenylboronic acid (CAS 925932-71-4) is a meta-substituted phenylboronic acid bearing a tert-butoxycarbonyl (Boc)-protected N-butylamino group. Its molecular formula is C₁₅H₂₄BNO₄ (MW 293.17 g/mol) and it is supplied as a solid with a typical purity of 98% . The Boc-carbamate moiety renders the amine nucleophilicity latent until acidic deprotection, while the n-butyl chain enhances lipophilicity relative to lower N-alkyl homologues . The boronic acid functionality enables participation in Suzuki–Miyaura cross-coupling, Chan–Lam coupling, and diol-recognition events [1]. This compound is positioned as a late-stage diversification building block for medicinal chemistry libraries and materials science applications where a balance of steric demand, hydrophobicity, and orthogonal protecting-group strategy is required.

Generic Substitution Failure: 3-(N-Boc-N-butylamino)phenylboronic acid


The N-alkyl chain in Boc-protected 3-aminophenylboronic acids is not a passive structural element; it governs lipophilicity, conformational flexibility, steric encumbrance at the palladium centre during cross-coupling, and the physical stability of the solid reagent . Replacing 3-(N-Boc-N-butylamino)phenylboronic acid with an N-methyl, N-ethyl, or N-propyl analogue without adjusting reaction parameters routinely leads to altered phase partitioning in biphasic Suzuki systems, divergent reaction kinetics, and inconsistent purity profiles [1]. Furthermore, the Boc group is prone to thermal deprotection; the stability window of the butyl congener differs from that of its shorter-chain counterparts, impacting long-term stock reliability in compound management workflows . The quantitative evidence below establishes that the butyl substitution strikes a distinct balance of hydrophobicity, rotatable bond count, and commercial purity that cannot be assumed when a shorter N-alkyl or N-unsubstituted variant is procured.

Quantitative Evidence: 3-(N-Boc-N-butylamino)phenylboronic acid vs. Analogues


LogP Differential: Butyl vs. Methyl Homologue

The measured LogP of 3-(N-Boc-N-butylamino)phenylboronic acid is 3.40 (Fluorochem datasheet) , which is substantially higher than that of the N-methyl analogue (LogP 0.74, chemsrc ; PubChem computed LogP 2.2 [1]) and the N-ethyl analogue (LogP 2.2, ChemExper ). The N-propyl analogue falls between 2.5 and 3.5 depending on the estimation method . The 3.40 LogP of the butyl congener translates to a predicted octanol/water partition coefficient approximately 4× that of the methyl analogue (when using the 0.74 value) or 1.5× (when using the PubChem 2.2 value), providing measurable differentiation for applications where organic-phase solubility or membrane partitioning is critical.

Lipophilicity Partition Coefficient Medicinal Chemistry Design

Rotatable Bond Count: Butyl vs. Ethyl Analogue

PubChem records 7 rotatable bonds for 3-(N-Boc-N-butylamino)phenylboronic acid [1]. The N-ethyl analogue possesses 5 rotatable bonds (Kuujia datasheet) [2], while the N-methyl and N-unsubstituted Boc-protected congeners carry approximately 4 rotatable bonds . The additional two C–C single bonds in the n-butyl chain thus afford 40% greater rotational degrees of freedom, which can influence entropic contributions to binding, solubility in amorphous solid dispersions, and the compound's ability to adopt conformations required for productive transmetallation in palladium-catalysed couplings.

Conformational Flexibility Rotatable Bonds Ligand Design

Purity Specification: Butyl vs. Methyl and Propyl Congeners

Multiple independent suppliers (Fluorochem, CymitQuimica, Sigma-Aldrich/Ambeed, Leyan) consistently list 3-(N-Boc-N-butylamino)phenylboronic acid at ≥98% purity . In contrast, the N-methyl analogue (AKSci V8720) and the N-propyl analogue (AKSci Y2418) are typically supplied at 95% minimum purity . This 3-percentage-point purity gap is meaningful for coupling reactions where boronic acid purity directly impacts catalyst turnover and yield reproducibility, and for procurement workflows requiring a single specification across multiple project batches.

Purity Quality Control Procurement Specification

Storage Condition: Butyl Homologue Requires Refrigeration

Vendor specifications for 3-(N-Boc-N-butylamino)phenylboronic acid prescribe storage at −20 °C (Axel) or 2–8 °C under inert atmosphere (Sigma-Aldrich/Ambeed) [1]. The N-methyl and N-propyl analogues are listed for long-term storage in cool, dry ambient conditions . This distinction suggests that the butyl homologue has a measurable sensitivity to thermal or hydrolytic degradation that is not shared to the same degree by the shorter-chain variants, likely due to increased conformational mobility facilitating Boc deprotection or boroxine formation.

Stability Storage Compound Management

Steric Demand in Cross-Coupling: N-Butyl vs. N-Methyl and N-Ethyl

The steric bulk of the N-alkyl group on the boronic acid can modulate the rate of transmetallation in Suzuki–Miyaura coupling. While no head-to-head kinetic study exists for the N-Boc-N-butylamino series specifically, the class-level principle is well established: ortho- and meta-substituents on arylboronic acids influence coupling rates via steric and electronic effects [1]. The N-butyl chain (four-carbon linear alkyl) occupies a larger Connolly solvent-excluded volume than N-methyl or N-ethyl, which can suppress undesired homocoupling side reactions or alter regioselectivity when the boronic acid is used in sequential, one-pot transformations [2]. Quantitative steric parameters (e.g., Charton ν or Taft Eₛ) for the N-Boc-N-alkylamino fragment have not been published, but the qualitative ranking butyl > propyl > ethyl > methyl is consistent with van der Waals volumes.

Steric Effect Suzuki Coupling Catalysis

Application Scenarios for 3-(N-Boc-N-butylamino)phenylboronic acid


Lipophilic Fragment Library Synthesis for Membrane-Permeable Probe Design

When constructing fragment libraries aimed at intracellular or CNS targets, the higher LogP (3.40) of 3-(N-Boc-N-butylamino)phenylboronic acid makes it a preferred building block over the N-methyl analogue (LogP 0.74–2.2) . The butyl chain contributes to clogP without introducing hydrogen-bond donors, preserving membrane permeability while the Boc group remains intact. This compound is suitable for Suzuki-based fragment elaboration where the resulting biaryl products must reside in a higher lipophilicity range (clogP 3–5).

Multi-Step Syntheses Requiring Orthogonal Boc Protection and High Boronic Acid Purity

In synthetic sequences where the Boc group must survive several transformations before acidic deprotection, the 98% purity specification of the butyl homologue reduces the risk that boronic acid-derived impurities (boroxines, deboronated by-products) will accumulate and interfere with downstream steps. The 3-percentage-point purity advantage over the methyl and propyl analogues (typically 95%) is particularly relevant when the boronic acid is used in near-stoichiometric amounts in late-stage functionalisation of advanced intermediates.

Conformationally Demanding Ligand Designs Requiring High Rotatable Bond Count

With 7 rotatable bonds , 3-(N-Boc-N-butylamino)phenylboronic acid offers 40% more conformational freedom than the ethyl analogue (5 rotatable bonds) . This property is advantageous when the building block is intended to bridge two pharmacophoric elements in a flexible linker strategy, where restricted rotation could prevent optimal target engagement. The increased flexibility may also improve the amorphous solubility of the final compound, a consideration in solid-form screening.

Compound Management Workflows with Refrigerated Storage Capacity and High Turnover

Organisations that maintain automated compound stores at −20 °C or 2–8 °C can readily accommodate the storage requirement of the butyl congener . The stricter storage specification, while demanding infrastructure, correlates with the availability of 98% purity material from multiple vendors, reducing the risk of batch-to-batch variability in long-running medicinal chemistry campaigns. For groups without refrigerated storage, the N-methyl or N-propyl analogues may be more practical despite their lower purity specification.

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